![molecular formula C31H22F6N2O B14073316 (4S)-4-[[3,6-bis[3-(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14073316.png)
(4S)-4-[[3,6-bis[3-(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S)-4-[[3,6-bis[3-(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of trifluoromethyl groups, a carbazole moiety, and an oxazole ring, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-[[3,6-bis[3-(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole typically involves multiple steps, including the formation of the carbazole core, introduction of trifluoromethyl groups, and construction of the oxazole ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance production rates and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
(4S)-4-[[3,6-bis[3-(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, with temperature, solvent, and catalyst selection playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4S)-4-[[3,6-bis[3-(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study biochemical pathways and interactions. Its ability to interact with specific biomolecules makes it valuable for investigating cellular processes and protein functions.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique chemical properties may enable it to target specific disease pathways, offering new avenues for drug development.
Industry
In industrial applications, this compound can be used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of (4S)-4-[[3,6-bis[3-(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to desired effects. The compound’s trifluoromethyl groups and carbazole moiety play key roles in its binding affinity and specificity.
Propiedades
Fórmula molecular |
C31H22F6N2O |
|---|---|
Peso molecular |
552.5 g/mol |
Nombre IUPAC |
(4S)-4-[[3,6-bis[3-(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C31H22F6N2O/c1-18-38-25(17-40-18)16-39-28-10-8-21(19-4-2-6-23(12-19)30(32,33)34)14-26(28)27-15-22(9-11-29(27)39)20-5-3-7-24(13-20)31(35,36)37/h2-15,25H,16-17H2,1H3/t25-/m0/s1 |
Clave InChI |
AZIWHWSMIWGYKW-VWLOTQADSA-N |
SMILES isomérico |
CC1=N[C@H](CO1)CN2C3=C(C=C(C=C3)C4=CC(=CC=C4)C(F)(F)F)C5=C2C=CC(=C5)C6=CC(=CC=C6)C(F)(F)F |
SMILES canónico |
CC1=NC(CO1)CN2C3=C(C=C(C=C3)C4=CC(=CC=C4)C(F)(F)F)C5=C2C=CC(=C5)C6=CC(=CC=C6)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


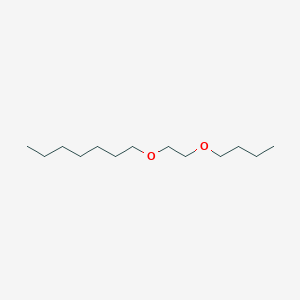
![Ethanol, 2-[(2,6-dimethylphenyl)amino]-](/img/structure/B14073243.png)

![1H-Benzimidazole, 2-[5-chloro-2-(2-methylpropoxy)phenyl]-](/img/structure/B14073248.png)

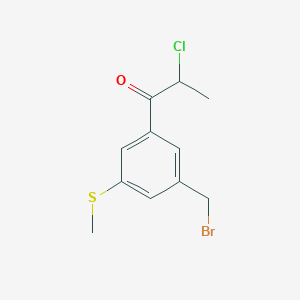

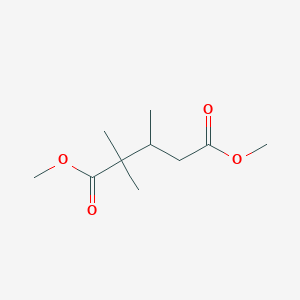
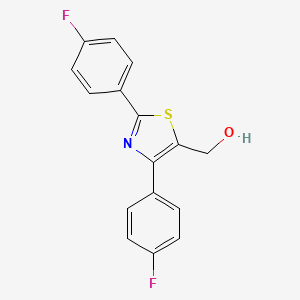
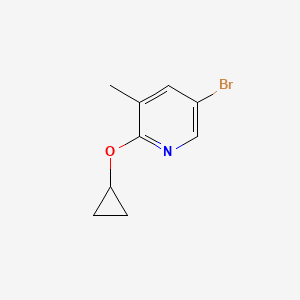
![16-[[(1S)-1-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]amino]-16-oxohexadecanoic acid](/img/structure/B14073275.png)
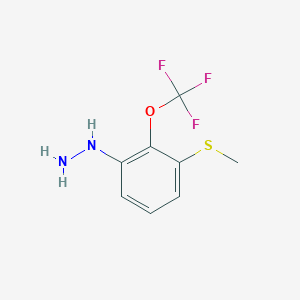

![Tert-butyl ((1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate](/img/structure/B14073288.png)
